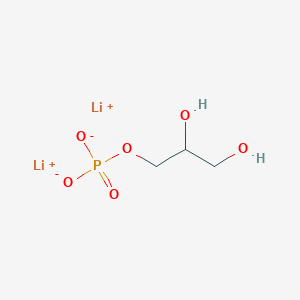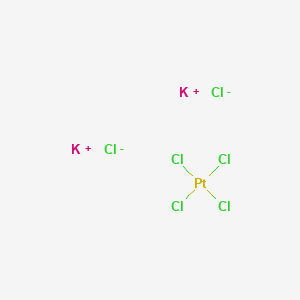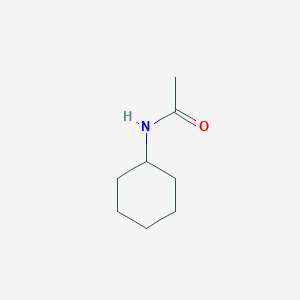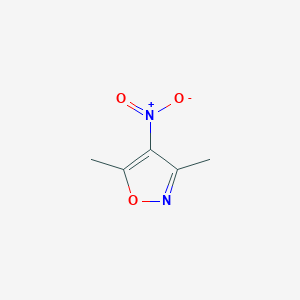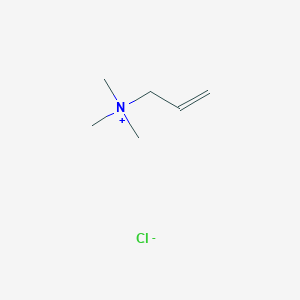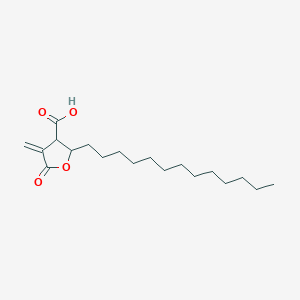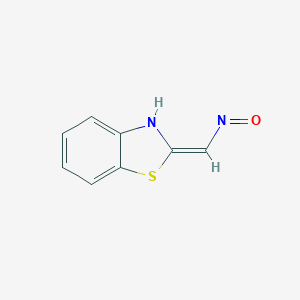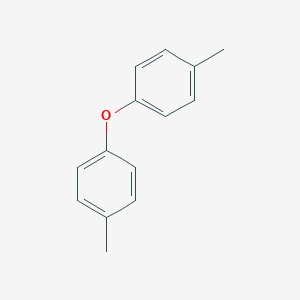
4-Aminomethylphenylacetic acid
Overview
Description
4-Aminomethylphenylacetic acid is an organic compound with the chemical formula C9H11NO2. It is a white crystalline solid known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenylacetic acid moiety, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Aminomethylphenylacetic acid is the γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound acts as a γ-secretase modulator . It interacts with γ-secretase, altering its activity to preferentially decrease the levels of Ab42, a highly amyloidogenic peptide, and increase the levels of Ab38, a shorter and less neurotoxic peptide .
Biochemical Pathways
The compound affects the amyloidogenic pathway . In this pathway, APP is sequentially cleaved by β- and γ-secretase to produce amyloid β-peptides (Ab). The modulation of γ-secretase by this compound alters the ratio of Ab peptides produced, potentially reducing the amyloidogenicity of the pathway .
Result of Action
The modulation of γ-secretase by this compound results in a significant reduction in brain Ab42 levels . This could potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease, thereby alleviating the disease’s symptoms.
Biochemical Analysis
Biochemical Properties
4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator . γ-Secretase is an enzyme that plays a crucial role in the processing of several proteins integral to cellular function. The interaction of this compound with this enzyme suggests that it may influence the activity of γ-secretase and thereby impact various biochemical reactions .
Cellular Effects
The modulation of γ-secretase by this compound can have significant effects on cellular processes. γ-Secretase is involved in the processing of amyloid precursor protein, a process that is implicated in Alzheimer’s disease . Therefore, the influence of this compound on γ-secretase activity could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with γ-secretase. It acts as a modulator, potentially altering the activity of the enzyme . This could lead to changes in the processing of amyloid precursor protein and other proteins, thereby influencing gene expression and other molecular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylacetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins with the nitration of benzyl cyanide to form 4-nitrophenylacetonitrile. This intermediate is then hydrolyzed to produce 4-nitrophenylacetic acid. Finally, the reduction of 4-nitrophenylacetic acid using a reducing agent such as iron powder in the presence of acetic acid yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide in a reactor. The reaction mixture undergoes crystallization, filtration, and re-crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and acetic acid are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Aminomethylphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.
Medicine: It is a precursor for the synthesis of drugs used in treating rheumatoid arthritis and other inflammatory conditions.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
- 4-Aminophenylacetic acid
- 4-Aminobenzoic acid
- 4-Aminomethylbenzoic acid
- 4-Aminophenethyl alcohol
Comparison: 4-Aminomethylphenylacetic acid is unique due to its specific structure, which includes an amino group attached to a phenylacetic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 4-Aminophenylacetic acid lacks the methylene group present in this compound, resulting in different reactivity and applications .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363789 | |
| Record name | 4-Aminomethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-05-1 | |
| Record name | 4-Aminomethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?
A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of this compound derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
